molecular formula C17H16O2 B2401024 1,3-Bis(2-methylphenyl)propane-1,3-dione CAS No. 847500-51-0

1,3-Bis(2-methylphenyl)propane-1,3-dione

Cat. No.: B2401024
CAS No.: 847500-51-0
M. Wt: 252.313
InChI Key: ATKAXTJKEOYCOI-UHFFFAOYSA-N
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Description

1,3-Bis(2-methylphenyl)propane-1,3-dione is an organic compound with the molecular formula C17H16O2 It is a diketone, meaning it contains two ketone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(2-methylphenyl)propane-1,3-dione can be synthesized through the Claisen condensation reaction. This involves the reaction of 2-methylbenzaldehyde with acetone in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2-methylphenyl)propane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the diketone groups into alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (e.g., bromine) and catalysts (e.g., iron(III) chloride) are employed.

Major Products Formed

    Oxidation: Formation of 2-methylbenzoic acid.

    Reduction: Formation of 1,3-bis(2-methylphenyl)propane-1,3-diol.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

  • Building Block: 1,3-Bis(2-methylphenyl)propane-1,3-dione serves as a versatile building block in organic synthesis. It can undergo various chemical reactions such as oxidation, reduction, and electrophilic aromatic substitution to form more complex molecules.
  • Example Reactions:
    • Oxidation: Converts to 2-methylbenzoic acid.
    • Reduction: Yields 1,3-bis(2-methylphenyl)propane-1,3-diol.
    • Substitution: Produces halogenated derivatives.

2. Coordination Chemistry:

  • The compound acts as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are studied for their electronic properties and potential applications in catalysis.

3. Biological Activity:

  • Anti-inflammatory Properties: Research indicates that diketones like this compound exhibit anti-inflammatory effects. Studies have shown its potential to inhibit pro-inflammatory cytokines in vitro.
  • Antimicrobial Activity: Similar diketones have demonstrated antimicrobial properties against various pathogens. For example:
Compound NameTarget OrganismsMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus5.64 µM
Compound BEscherichia coli8.33 µM
Compound CCandida albicans16.69 µM

4. Medicinal Chemistry:

  • The compound is explored for its pharmacological potential as a lead compound in drug development. Its structural features may allow it to interact with biological targets effectively.

5. Industrial Applications:

  • In industry, this compound is utilized in the production of specialty chemicals and materials due to its reactivity and ability to form various derivatives.

Case Studies

Case Study 1: Synthesis and Antimicrobial Evaluation
A study focused on synthesizing novel diketone derivatives highlighted their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The synthesized compounds were tested for inhibition zones using standard microbiological methods.

Case Study 2: Coordination Complexes
Research on the coordination chemistry of this compound revealed its ability to form stable complexes with palladium and platinum salts. These complexes showed promise in catalyzing organic transformations under mild conditions.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(4-methylphenyl)propane-1,3-dione
  • 1,3-Bis(2-methoxyphenyl)propane-1,3-dione
  • 1,3-Bis(2-chlorophenyl)propane-1,3-dione

Uniqueness

1,3-Bis(2-methylphenyl)propane-1,3-dione is unique due to its specific substitution pattern on the aromatic rings, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and reactivity profiles, making it a valuable compound for various applications.

Biological Activity

1,3-Bis(2-methylphenyl)propane-1,3-dione (commonly referred to as bis(2-methylphenyl)propane-1,3-dione) is an organic compound characterized by its diketone structure. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C17H16O2
  • Molecular Weight : 256.31 g/mol
  • Structure : The compound features two ketone groups flanked by two 2-methylphenyl groups.

This compound exhibits biological activity through several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit various enzymes involved in inflammatory pathways and cancer progression.
  • Modulation of Biochemical Pathways : The compound interacts with molecular targets that lead to alterations in cellular signaling and metabolic pathways .

Biological Activities

The compound has been investigated for several biological activities:

1. Anti-inflammatory Activity

Research indicates that this compound possesses significant anti-inflammatory properties. In a study comparing its efficacy to aspirin, it demonstrated superior inhibition of TPA-induced ear edema in mice, suggesting its potential as an alternative anti-inflammatory agent .

2. Antimicrobial Activity

Preliminary studies have shown that derivatives of the compound exhibit activity against various microbial strains. This antimicrobial property may be attributed to the diketone structure which is known to disrupt microbial cell membranes .

3. Anticancer Potential

The compound has been explored for its anticancer properties. It has shown promise in inhibiting tumor promotion in animal models, particularly in skin cancer models induced by DMBA and TPA. The inhibition of prostaglandin E2 production is noted as a mechanism contributing to its anticancer effects .

Research Findings and Case Studies

StudyFindings
Inhibitory Effects on Skin Tumor Promotion Demonstrated significant reduction in tumor promotion in mice models compared to control groups .
Comparison with Aspirin Showed an 80% inhibition rate on TPA-induced ear edema, indicating higher efficacy than aspirin .
Antimicrobial Studies Exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria .

Applications in Medicinal Chemistry

Due to its diverse biological activities, this compound is being investigated for various applications:

  • Drug Development : Its unique structure makes it a candidate for developing new anti-inflammatory and anticancer drugs.
  • Pharmacophore Identification : The compound serves as a pharmacophore for designing related molecules with enhanced biological activity.

Properties

IUPAC Name

1,3-bis(2-methylphenyl)propane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c1-12-7-3-5-9-14(12)16(18)11-17(19)15-10-6-4-8-13(15)2/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKAXTJKEOYCOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CC(=O)C2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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